E3 Ligase Ligand-linker Conjugate 15

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

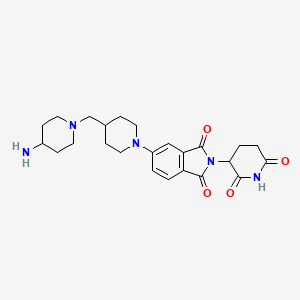

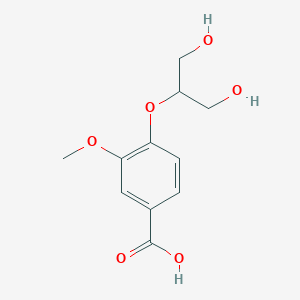

E3 Ligase Ligand-linker Conjugate 15: is a compound used in the field of proteolysis-targeting chimeras (PROTACs). PROTACs are bifunctional molecules designed to induce the degradation of specific proteins by the ubiquitin-proteasome system. The compound consists of a ligand that binds to an E3 ubiquitin ligase and a linker that connects this ligand to another molecule targeting the protein of interest .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of E3 Ligase Ligand-linker Conjugate 15 involves multiple steps, starting with the preparation of the E3 ligase ligand. This ligand is then connected to a linker molecule through a series of chemical reactions. Common reagents used in these reactions include primary amines and DIPEA in DMF at elevated temperatures . The final product is obtained after purification and characterization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used for quality control.

Analyse Chemischer Reaktionen

Types of Reactions: E3 Ligase Ligand-linker Conjugate 15 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, E3 Ligase Ligand-linker Conjugate 15 is used to study the mechanisms of protein degradation and to develop new PROTACs for targeted protein degradation .

Biology: In biology, the compound is used to investigate cellular processes involving protein turnover and to identify potential therapeutic targets for diseases such as cancer .

Medicine: In medicine, this compound is being explored for its potential to treat diseases by selectively degrading disease-causing proteins. This approach offers a novel therapeutic strategy that could overcome limitations of traditional small-molecule inhibitors .

Industry: In the pharmaceutical industry, the compound is used in drug discovery and development to create new therapies that target specific proteins for degradation .

Wirkmechanismus

E3 Ligase Ligand-linker Conjugate 15 exerts its effects by forming a ternary complex with the target protein and the E3 ubiquitin ligase. This complex facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system and various signaling pathways that regulate protein turnover .

Vergleich Mit ähnlichen Verbindungen

- Cereblon-based PROTACs

- Von Hippel-Lindau (VHL)-based PROTACs

- MDM2-based PROTACs

- cIAP1-based PROTACs

Uniqueness: E3 Ligase Ligand-linker Conjugate 15 is unique in its ability to form highly specific and stable ternary complexes, leading to efficient and selective degradation of target proteins. This specificity reduces off-target effects and enhances therapeutic potential .

Conclusion

This compound represents a significant advancement in the field of targeted protein degradation. Its unique properties and versatile applications make it a valuable tool for scientific research and therapeutic development.

Eigenschaften

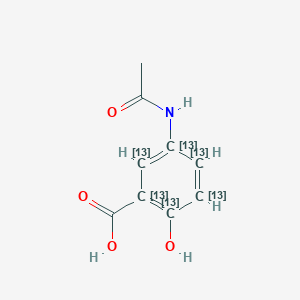

Molekularformel |

C24H31N5O4 |

|---|---|

Molekulargewicht |

453.5 g/mol |

IUPAC-Name |

5-[4-[(4-aminopiperidin-1-yl)methyl]piperidin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |

InChI |

InChI=1S/C24H31N5O4/c25-16-7-9-27(10-8-16)14-15-5-11-28(12-6-15)17-1-2-18-19(13-17)24(33)29(23(18)32)20-3-4-21(30)26-22(20)31/h1-2,13,15-16,20H,3-12,14,25H2,(H,26,30,31) |

InChI-Schlüssel |

KDTYUNLDVFMWDX-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCC(CC4)CN5CCC(CC5)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-fluoro-3-[[2-[(E)-4-[6-(methylamino)pyridin-3-yl]but-1-en-3-ynyl]-1,3-benzothiazol-6-yl]oxy]propan-2-ol](/img/structure/B12365358.png)

![(2S,3S,4S,5R,6S)-6-[2-[(2-aminoacetyl)amino]-4-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamoyloxymethyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12365413.png)

![N-[2-[2-[2-[2-[3-[2-(3-but-3-ynyldiazirin-3-yl)ethylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-(7-oxofuro[3,2-g]chromen-9-yl)oxybutanamide](/img/structure/B12365453.png)